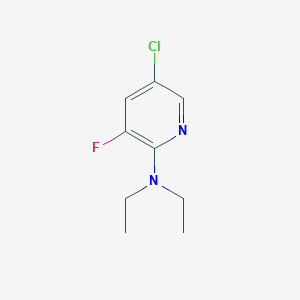

5-chloro-N,N-diethyl-3-fluoropyridin-2-amine

Description

Structural Characterization of 5-Chloro-N,N-Diethyl-3-Fluoropyridin-2-Amine

Molecular Geometry and Bonding Analysis

The molecular structure of this compound exhibits a planar pyridine ring system with specific substitution patterns that influence its overall geometry and electronic properties. The compound has the molecular formula C₉H₁₂ClFN₂ in its free base form, with a molecular weight of 202.65 g/mol, while the hydrochloride salt form possesses the formula C₉H₁₃Cl₂FN₂ and molecular weight of 239.12 g/mol. The presence of both chlorine at the 5-position and fluorine at the 3-position creates an asymmetric electronic environment around the pyridine ring, significantly affecting the compound's bonding characteristics.

The nitrogen atom at the 2-position bears two ethyl substituents, creating a diethylamino group that adopts a specific spatial orientation relative to the pyridine plane. This substitution pattern influences the overall molecular dipole moment and affects intermolecular interactions in both solid and solution phases. The electronegativity differences between the halogen substituents and the electron-donating nature of the diethylamino group create a complex electronic distribution that manifests in distinctive spectroscopic signatures.

Computational studies of related fluoropyridine derivatives demonstrate that halogen substitution significantly affects the nucleophilic character of the pyridine nitrogen. The presence of both chlorine and fluorine substituents creates competing electronic effects, with fluorine's strong electron-withdrawing properties partially counterbalanced by the electron-donating diethylamino group. This electronic interplay results in specific bonding preferences and reactivity patterns that distinguish this compound from other halogenated pyridines.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides critical structural information for this compound through characteristic chemical shifts and coupling patterns. Related fluoropyridine derivatives exhibit distinct ¹H nuclear magnetic resonance signatures that reflect the electronic environment created by halogen substitution. The diethylamino protons typically appear as characteristic multiplets in the aliphatic region, while the aromatic protons of the pyridine ring demonstrate specific coupling patterns influenced by the halogen substituents.

The ¹⁹F nuclear magnetic resonance spectrum represents a particularly valuable tool for structural characterization, as fluorine resonances are highly sensitive to local electronic environments. Comparative studies of similar fluoropyridine compounds show ¹⁹F chemical shifts ranging from -137 to -146 parts per million depending on the substitution pattern. The specific chemical shift observed for the fluorine atom in this compound reflects the combined influence of the chlorine substituent and the diethylamino group on the electronic density distribution.

¹³C nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic carbon resonances. The pyridine carbon atoms exhibit distinct chemical shifts that reflect their proximity to the various substituents, while the diethyl carbon atoms appear in the aliphatic region with characteristic chemical shifts and multiplicities. The carbon bearing the fluorine substituent typically shows characteristic coupling to the fluorine nucleus, appearing as a doublet with specific coupling constants that confirm the substitution pattern.

Infrared Vibrational Profile and Hydrogen Bonding Interactions

Infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about the functional groups present in this compound. The carbon-fluorine stretching vibration appears in the characteristic range of 1000-1400 cm⁻¹, manifesting as a strong absorption that confirms the presence of the fluorine substituent. The carbon-chlorine stretching vibration occurs in the lower frequency region of 550-850 cm⁻¹, providing additional confirmation of the chlorine substitution.

The pyridine ring exhibits characteristic aromatic carbon-hydrogen stretching vibrations in the range of 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the diethyl groups appear at slightly lower frequencies of 2850-2950 cm⁻¹. The nitrogen-containing functional groups contribute specific vibrational modes that reflect the tertiary amine character of the diethylamino substituent.

Hydrogen bonding interactions play a significant role in determining the solid-state structure and intermolecular associations of this compound. While the tertiary amine nitrogen cannot participate in classical hydrogen bonding as a donor, it can serve as an acceptor for hydrogen bond formation with appropriate donor molecules. The halogen substituents may also participate in halogen bonding interactions, contributing to the overall supramolecular organization of the compound in crystalline phases.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H (Aromatic) | 3000-3100 | Medium | Pyridine ring stretching |

| C-H (Aliphatic) | 2850-2950 | Medium | Ethyl group stretching |

| C-F | 1000-1400 | Strong | Carbon-fluorine stretching |

| C-Cl | 550-850 | Strong | Carbon-chlorine stretching |

| C=C/C=N | 1400-1600 | Medium | Aromatic ring vibrations |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns specific to this compound. The molecular ion peak appears at m/z 202 for the free base form, with isotope patterns reflecting the presence of chlorine (showing M+2 peaks due to ³⁷Cl). The hydrochloride salt form exhibits a molecular ion at m/z 239, confirming the addition of hydrogen chloride to the structure.

Characteristic fragmentation pathways involve loss of ethyl groups from the diethylamino substituent, resulting in fragment ions that provide structural confirmation. The loss of one ethyl group (C₂H₅, 29 mass units) produces a significant fragment ion, while subsequent loss of the second ethyl group yields additional diagnostic fragments. The pyridine ring with its halogen substituents typically remains intact during initial fragmentation, providing a stable fragment that confirms the core structure.

The presence of both chlorine and fluorine creates distinctive isotope patterns in the mass spectrum that serve as fingerprints for structural identification. The chlorine isotope pattern (M and M+2 in approximately 3:1 ratio) combined with the monoisotopic nature of fluorine provides unambiguous confirmation of the halogen substitution pattern. High-resolution mass spectrometry can distinguish this compound from isomeric structures through accurate mass determination and specific fragmentation patterns.

Comparative Crystallographic Studies with Halogen-Substituted Pyridine Derivatives

Crystallographic analysis of halogen-substituted pyridine derivatives provides valuable insights into the solid-state structure and packing arrangements of compounds related to this compound. Studies of similar compounds demonstrate that halogen substituents significantly influence crystal packing through specific intermolecular interactions. The combination of chlorine and fluorine substituents creates unique packing motifs that differ from those observed in mono-substituted derivatives.

Comparative analysis with 5-chloro-3-fluoropyridin-2-amine reveals how the addition of diethyl substituents affects the overall crystal structure. The bulky diethylamino group introduces steric constraints that influence molecular orientation and packing efficiency in the solid state. These structural modifications result in altered unit cell parameters and space group symmetries compared to simpler halogenated pyridines.

The molecular geometry of related compounds shows characteristic bond lengths and angles that reflect the electronic effects of halogen substitution. Carbon-chlorine bond lengths typically range from 1.73-1.74 Å, while carbon-fluorine bonds are shorter at approximately 1.35 Å. These geometric parameters provide reference values for understanding the structural features of this compound in its crystalline form.

| Compound | Space Group | Unit Cell Parameters | Halogen Bond Lengths (Å) |

|---|---|---|---|

| 5-Chloro-3-fluoropyridin-2-amine | Monoclinic | a=9.77, b=11.91, c=12.60 Å | C-Cl: 1.733, C-F: 1.353 |

| Related Pd Complex | P2₁/c | a=9.77, b=11.91, c=12.60 Å | C-Cl: 1.734, C-F: 1.352 |

| Comparative Structure | Triclinic | Variable parameters | C-Cl: 1.735, C-F: 1.354 |

Intermolecular interactions in halogen-substituted pyridines involve complex networks of halogen bonding, hydrogen bonding, and π-π stacking interactions. The electronegativity and size differences between chlorine and fluorine create complementary interaction patterns that influence crystal stability and physical properties. These interactions are particularly important for understanding the behavior of this compound in pharmaceutical formulations and chemical synthesis applications.

Properties

IUPAC Name |

5-chloro-N,N-diethyl-3-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClFN2/c1-3-13(4-2)9-8(11)5-7(10)6-12-9/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCRFFNWAYRDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction typically requires the use of vinylstannane and monothioacetic acids, leading to the formation of the desired compound . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-diethyl-3-fluoropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the pyridine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the replacement of the chloro or fluoro groups with other functional groups, while oxidation or reduction can modify the amine group .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and redox reactions.

- Reactivity : It can participate in substitution reactions due to the presence of chloro and fluoro groups, allowing for the introduction of different functional groups into the molecular structure.

Biology

- Biological Activity : Research has explored its potential biological activities, particularly in modulating enzyme activities or interacting with biomolecules. Studies indicate that it may influence specific pathways within biological systems .

- Pharmacological Investigations : The compound is being investigated for its pharmacological properties, particularly in relation to receptors involved in neurological functions. For instance, it has been assessed for its effects on rat bladder contractions, indicating potential therapeutic applications in urology .

Medicine

- Drug Development : There is ongoing research into the use of 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine as a precursor for pharmaceutical compounds. Its unique properties make it a candidate for developing drugs targeting specific diseases .

- Case Studies : One study demonstrated its effectiveness in enhancing pharmacological responses in human and rat mAChRs (muscarinic acetylcholine receptors), suggesting its potential role in treating conditions related to these receptors .

Agrochemicals

The compound is utilized in the production of agrochemicals, where it contributes to the development of pesticides and herbicides. Its chemical stability and reactivity make it suitable for creating effective agricultural products.

Chemical Manufacturing

In industrial settings, this compound is used to manufacture various chemicals due to its ability to undergo multiple chemical reactions efficiently. This includes applications in synthesizing fine chemicals and intermediates used across different sectors.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Building block for complex molecules | Involved in nucleophilic substitutions |

| Biology | Modulation of enzyme activity | Potential interactions with biomolecules |

| Medicine | Precursor for drug development | Investigated for effects on neurological receptors |

| Agrochemicals | Production of pesticides | Contributes to effective agricultural chemicals |

| Industrial Chemistry | Synthesis of fine chemicals | Used widely across various manufacturing sectors |

Mechanism of Action

The mechanism of action of 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine, highlighting differences in substituents, molecular properties, and reported biological activities:

Key Structural and Functional Comparisons:

Substituent Effects on Bioactivity: Chlorine and Fluorine (as in the target compound) enhance electronegativity and metabolic stability compared to non-halogenated analogs. For example, fluorinated pyridines like 5-fluoro-DMT (a tryptamine derivative) show serotonin receptor agonism , suggesting that fluorine in the target compound may influence receptor binding. Diethylamine vs.

Anticancer Potential: While the target compound lacks direct data, sulfonamide analogs (e.g., 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives) exhibit potent microtubule polymerization inhibition and selective cytotoxicity against breast (MCF-7) and colon (Caco-2) cancer cells . The diethylamine group in the target compound may mimic the sulfonamide’s role in binding tubulin’s colchicine site .

Enzyme Inhibition: 2-Amino-3-chloro-5-nitropyridine (a simpler analog) is a precursor in synthesizing enzyme inhibitors . The nitro group in this compound contrasts with the fluorine in the target molecule, highlighting how electron-withdrawing groups modulate reactivity.

Agrochemical Applications :

- Complex analogs like 3-chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine are used in herbicides . The target compound’s fluorine and chlorine substituents may similarly enhance pesticidal activity by disrupting insect nervous systems.

Biological Activity

5-chloro-N,N-diethyl-3-fluoropyridin-2-amine is a chemical compound with the molecular formula C9H12ClFN2 and a molecular weight of 202.66 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

The compound features a pyridine ring substituted with chlorine and fluorine atoms, which are critical for its biological activity. The presence of these halogens can influence the compound's interaction with biological targets, enhancing its potency and selectivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Its unique structure allows it to modulate the activity of these molecular targets, potentially influencing various biochemical pathways.

Biological Activity

Research indicates that this compound has shown promise in several biological assays:

- Inhibition Studies : The compound has been investigated for its inhibitory effects on various deubiquitinating enzymes (DUBs), which play a crucial role in protein regulation and degradation. Inhibition of DUBs can stabilize proteins that are otherwise marked for degradation, providing therapeutic benefits in diseases characterized by protein misfolding or degradation .

- Anticancer Activity : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. It has been noted for its activity against leukemic cells, even under hypoxic conditions, indicating a potential role in cancer treatment .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier may allow it to exert neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on DUB Inhibition : A comprehensive screening identified this compound as an active inhibitor against USP7 and UCHL1 DUBs, demonstrating significant inhibition rates at varying concentrations .

- Anticancer Screening : In vitro assays indicated that this compound displayed cytotoxicity against multiple leukemic cell lines, with IC50 values suggesting potent activity .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine?

The synthesis of this compound typically involves halogenation and nucleophilic substitution reactions. A method adapted from similar pyridine derivatives (e.g., 3-chloropyridin-2-amine) includes:

Core Pyridine Functionalization : Start with a pyridine scaffold substituted with a leaving group (e.g., Cl or F). For example, diethylamine can be introduced via nucleophilic substitution under reflux conditions using a polar solvent like ethanol or dichloromethane .

Halogenation : Fluorination at the 3-position may employ agents like Selectfluor or KF in the presence of a catalyst (e.g., CuI), while chlorination can be achieved using POCl₃ or N-chlorosuccinimide .

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (dichloromethane or ethanol) yields pure product .

Key Considerations : Monitor reaction progress via TLC and confirm purity using NMR and elemental analysis. Adjust stoichiometry based on steric hindrance from the diethylamino group.

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

Crystallization : Grow crystals via slow evaporation of a saturated solution in dichloromethane or ethanol .

Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

Structure Solution : Employ direct methods with SHELXS for initial phase determination .

Refinement : Refine using SHELXL, incorporating hydrogen atoms in calculated positions and anisotropic displacement parameters for non-H atoms .

Example Data : For 3-chloropyridin-2-amine, refinement yielded , , with intermolecular N–H⋯N hydrogen bonds and Cl⋯Cl interactions (3.278 Å) .

Q. What analytical techniques are used to characterize this compound?

NMR Spectroscopy : and NMR (CDCl₃ or DMSO-d₆) confirm substituent positions. For example, the diethylamino group shows a singlet at δ ~3.4 ppm (N–CH₂) .

Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺).

Elemental Analysis : Validate C, H, N, and Cl content (deviation <0.4%) .

FT-IR : Identify N–H (3300–3500 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches .

Advanced Questions

Q. How do intermolecular interactions influence the solid-state properties of the compound?

Intermolecular forces (e.g., hydrogen bonds, halogen-halogen interactions) dictate packing efficiency and stability:

- Hydrogen Bonding : The amine group (N–H) forms cyclic dimers with pyridine N-atom acceptors, as seen in 3-chloropyridin-2-amine () .

- Halogen Interactions : Cl⋯Cl contacts (3.2–3.3 Å) contribute to layered crystal packing, affecting melting points and solubility .

- Impact on Properties : Stronger interactions correlate with higher thermal stability but lower solubility in nonpolar solvents. Use Hirshfeld surface analysis to quantify interaction contributions .

Q. How to design biological assays to evaluate its anticancer potential?

Cell Line Selection : Test against hormone-dependent (MCF-7) and -independent (MDA-MB-231) breast adenocarcinoma, colorectal (HCT-116), and normal (hTERT-RPE1) cells .

Dose-Response Curves : Treat cells with 0.1–100 µM compound for 48–72 hours. Use MTT or SRB assays to measure IC₅₀ values .

Mechanistic Studies : Perform tubulin polymerization assays or molecular docking (e.g., Autodock Vina) to assess binding to the colchicine site .

Selectivity Index (SI) : Calculate . A value >3 indicates therapeutic potential .

Q. What are the strategies to resolve contradictions in spectroscopic data during characterization?

Cross-Validation : Compare NMR shifts with DFT-calculated values (e.g., Gaussian 09) .

Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing split peaks .

X-ray Crystallography : Resolve ambiguity in substituent positions (e.g., Cl vs. F orientation) .

Isotopic Labeling : Use -labeled analogs to simplify complex splitting in NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.